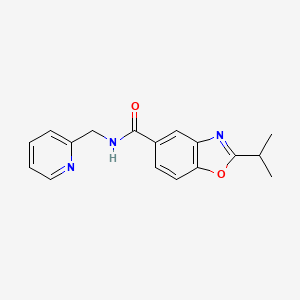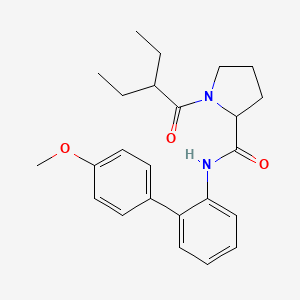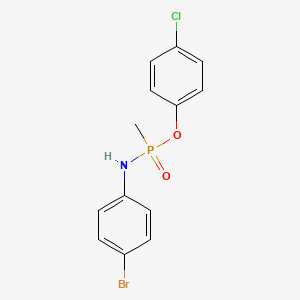
2-isopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-isopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-5-carboxamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is also known as PBOX-15 and has been found to exhibit promising properties as a fluorescent probe for imaging cellular processes. In
作用机制
The mechanism of action of PBOX-15 involves its selective binding to nucleic acids, particularly DNA. PBOX-15 has been found to intercalate between the base pairs of DNA, resulting in a strong fluorescent signal. This property is due to the planar structure of PBOX-15, which allows it to stack between the base pairs of DNA. PBOX-15 has also been found to selectively bind to G-quadruplex structures, which are four-stranded structures formed by guanine-rich DNA sequences. This property makes PBOX-15 an excellent tool for studying the structure and function of G-quadruplexes, which are involved in a variety of cellular processes.
Biochemical and Physiological Effects:
PBOX-15 has been found to have minimal biochemical and physiological effects, making it an excellent tool for studying cellular processes without interfering with normal cellular function. PBOX-15 has been shown to be non-toxic to cells at concentrations used for imaging studies, and does not affect cell viability or proliferation. This property makes PBOX-15 an excellent tool for studying cellular processes in live cells.
实验室实验的优点和局限性
One of the main advantages of PBOX-15 is its high selectivity for nucleic acids, particularly DNA. This property allows for the specific detection of DNA structures and dynamics, as well as for the detection of DNA damage and repair processes. PBOX-15 also has minimal biochemical and physiological effects, making it an excellent tool for studying cellular processes without interfering with normal cellular function. However, one of the limitations of PBOX-15 is its relatively low quantum yield, which can limit its sensitivity for imaging studies. Additionally, PBOX-15 has limited solubility in aqueous solutions, which can limit its use in certain imaging applications.
未来方向
There are several future directions for the use of PBOX-15 in scientific research. One potential application is in the development of new imaging probes for studying DNA structure and dynamics. PBOX-15 could be used as a template for the development of new fluorescent probes with improved quantum yields and solubility properties. Another potential application is in the development of new probes for studying G-quadruplex structures, which are involved in a variety of cellular processes. PBOX-15 could be used as a starting point for the development of new probes with improved selectivity and sensitivity for G-quadruplexes. Additionally, PBOX-15 could be used in combination with other imaging probes for studying complex cellular processes, such as DNA replication and transcription. Overall, the potential applications of PBOX-15 in scientific research are numerous, and further research is needed to fully explore its potential.
合成方法
The synthesis of PBOX-15 involves the reaction of 2-amino-N-(2-pyridinylmethyl)benzamide with isobutyryl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 2-isopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-5-carboxamide. The purity of the compound can be improved through recrystallization using a solvent such as ethanol.
科学研究应用
PBOX-15 has been extensively studied for its potential applications in scientific research. One of the most promising applications of PBOX-15 is as a fluorescent probe for imaging cellular processes. PBOX-15 has been found to selectively bind to nucleic acids, particularly DNA, and emits a strong fluorescent signal upon binding. This property makes PBOX-15 an excellent tool for studying DNA structure and dynamics, as well as for detecting DNA damage and repair processes.
属性
IUPAC Name |
2-propan-2-yl-N-(pyridin-2-ylmethyl)-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11(2)17-20-14-9-12(6-7-15(14)22-17)16(21)19-10-13-5-3-4-8-18-13/h3-9,11H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUBGQAYEFRVHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(O1)C=CC(=C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B6113554.png)

![N-(2-furylmethyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6113582.png)

![[1-(2,4,5-trimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6113593.png)
![5-chloro-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B6113597.png)
![4,7-dioxo-N-(2-phenylethyl)-2-(1-pyrrolidinyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B6113608.png)

![methyl 4-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B6113618.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(2-furyl)phenyl]-3-piperidinecarboxamide](/img/structure/B6113633.png)
![5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6113639.png)
![N-benzyl-1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B6113643.png)
![2-{1-(2-fluorobenzyl)-4-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6113648.png)
![6-(2-hydroxyethyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B6113655.png)